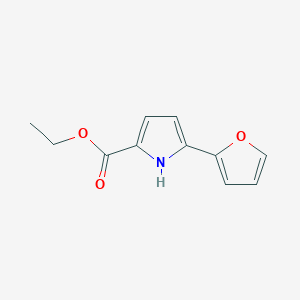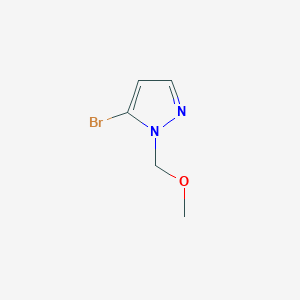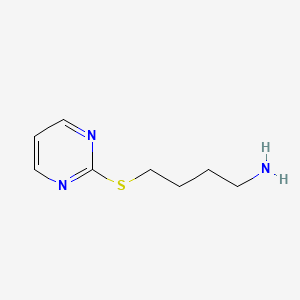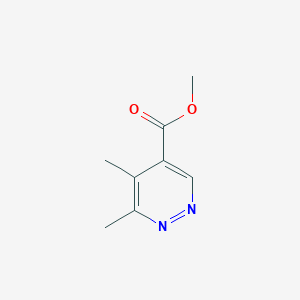
Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate, also known as EFPC, is an organic compound that is widely used in scientific research due to its unique properties. EFPC is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 156-159 °C. EFPC has been found to have a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and its potential for use in lab experiments. In
Wirkmechanismus
The mechanism of action of Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate is not fully understood. However, it has been suggested that Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate acts as a proton donor, donating a proton to a target molecule and forming a new bond. This mechanism of action is thought to be responsible for the synthesis of a variety of organic compounds from Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate are not well understood. However, Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate has been found to have antioxidant and anti-inflammatory properties, and it has been suggested that Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate may have potential applications in the treatment of arthritis and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate in laboratory experiments include its low cost, its availability in a variety of forms, its stability in a variety of solvents, and its ability to act as a proton donor. The main limitation of using Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate in laboratory experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
The potential future directions for Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate include its use in the synthesis of a variety of organic compounds, its use as a catalyst in organic synthesis, its potential applications in the treatment of inflammatory diseases, and its potential use as an antioxidant agent. Additionally, further research is needed to better understand the biochemical and physiological effects of Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate and to determine its potential for use in other areas of scientific research.
Synthesemethoden
Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate can be synthesized through a variety of methods, including the reaction of ethyl acetoacetate with 2-furfuryl alcohol in the presence of a base. This reaction yields a mixture of Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate and ethyl 5-(2-furanyl)-1H-pyrrole-3-carboxylate, which can be separated by column chromatography. Other methods of synthesis include the reaction of ethyl acetoacetate with 2-furylmagnesium bromide, the reaction of ethyl acetoacetate with 2-furylmagnesium chloride, and the reaction of ethyl acetoacetate with 2-furylmagnesium iodide.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate is widely used in scientific research due to its unique properties. Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate has been used as a starting material for the synthesis of a variety of organic compounds, including pyrrole-containing heterocyclic compounds, 3-aryl-2-hydroxy-4-oxopyridine-4-carboxylic acids, and 2-furyl-3-hydroxy-4-oxopyridine-4-carboxylic acids. Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate has also been used as a catalyst for the synthesis of 3-aryl-2-hydroxy-4-oxopyridine-4-carboxylic acids and 2-furyl-3-hydroxy-4-oxopyridine-4-carboxylic acids. Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate is also used in the synthesis of a variety of heterocyclic compounds, such as pyrrolo[3,2-b]pyrrole, pyrrolo[3,2-c]pyrrole, and pyrrolo[2,3-b]pyrrole.
Eigenschaften
IUPAC Name |
ethyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)9-6-5-8(12-9)10-4-3-7-15-10/h3-7,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGYDOLPZRLJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256340 | |
| Record name | Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, ethyl ester | |
CAS RN |
206564-04-7 | |
| Record name | Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206564-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)


![3-{4-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B6603936.png)

![[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6603947.png)
![2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide](/img/structure/B6603952.png)

![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)

